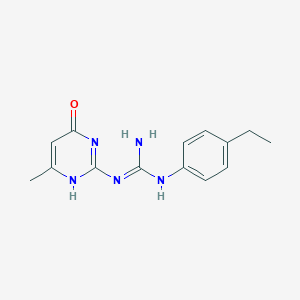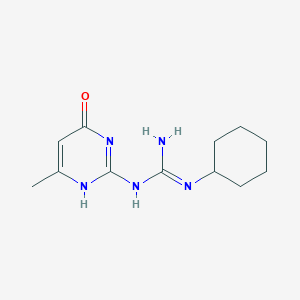
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of 2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one involves several steps and specific reaction conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for this compound typically involve the use of specific reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Detailed information on the synthetic routes can be found in various patents and scientific publications .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This requires optimization of reaction conditions and the use of industrial-grade equipment to ensure consistent quality and efficiency. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:
Oxidation Reactions: Oxidation reactions involve the addition of oxygen or the removal of hydrogen from this compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction Reactions: Reduction reactions involve the addition of hydrogen or the removal of oxygen from this compound. Common reducing agents include sodium borohydride and lithium aluminum hydride. The major products formed from reduction reactions vary based on the reaction conditions.
Substitution Reactions: Substitution reactions involve the replacement of one functional group in this compound with another. Common reagents used in substitution reactions include halogens and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for chemists.
Biology: In biology, this compound is used in the study of biochemical pathways and molecular interactions. It serves as a probe to investigate the mechanisms of various biological processes and to identify potential targets for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on specific molecular targets and pathways, with the aim of developing new treatments for various diseases.
Industry: In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in the manufacture of specialty chemicals, polymers, and other industrial products .
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Propriétés
IUPAC Name |
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-8-6-5-7-12(9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVEMROLUFQBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=O)C(=C(N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=NC(=O)C(=C(N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate](/img/structure/B7884749.png)
![methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B7884754.png)












